

SNAP-7941: Application Notes and Protocols for Central Nervous System Research

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Compound of Interest

Compound Name: SNAP-7941

Cat. No.: B1681885

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-7941 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] MCHR1 is a G-protein coupled receptor predominantly expressed in brain regions associated with the regulation of mood, appetite, and cognition.[2][3] As such, **SNAP-7941** has emerged as a valuable pharmacological tool for investigating the role of the MCHergic system in various physiological and pathological processes within the central nervous system (CNS). Preclinical studies have demonstrated its potential anxiolytic, antidepressant, and anorectic properties, making it a compound of significant interest for drug development in these therapeutic areas.[4][5][6]

These application notes provide a comprehensive overview of **SNAP-7941**, including its mechanism of action, key experimental data, and detailed protocols for its use in CNS research.

Mechanism of Action

SNAP-7941 exerts its effects by competitively binding to MCHR1, thereby blocking the downstream signaling initiated by its endogenous ligand, melanin-concentrating hormone (MCH). MCH is a neuropeptide that plays a role in energy homeostasis, stress response, and mood regulation.[4] By antagonizing MCHR1, **SNAP-7941** effectively inhibits these MCH-mediated effects. One of the notable downstream effects of **SNAP-7941** in the CNS is the

elevation of extracellular acetylcholine levels in the frontal cortex, a key neurotransmitter involved in cognitive processes.[\[7\]](#)[\[8\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving **SNAP-7941**.

Table 1: Receptor Binding Affinity

Compound	Receptor	Affinity (Kd)	Reference
SNAP-7941	MCHR1	0.18 nM	[9]

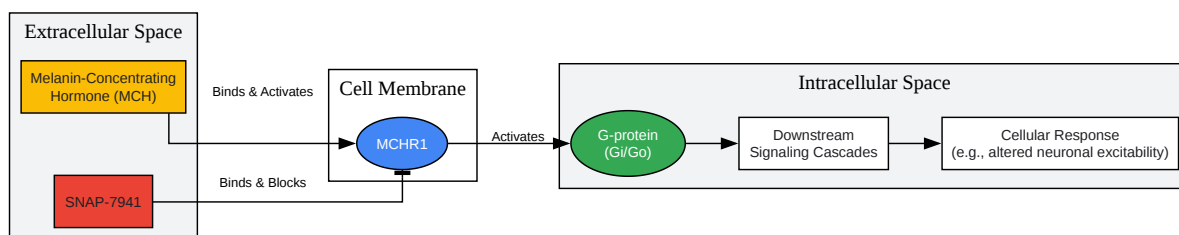
Table 2: In Vivo Efficacy in Behavioral Models

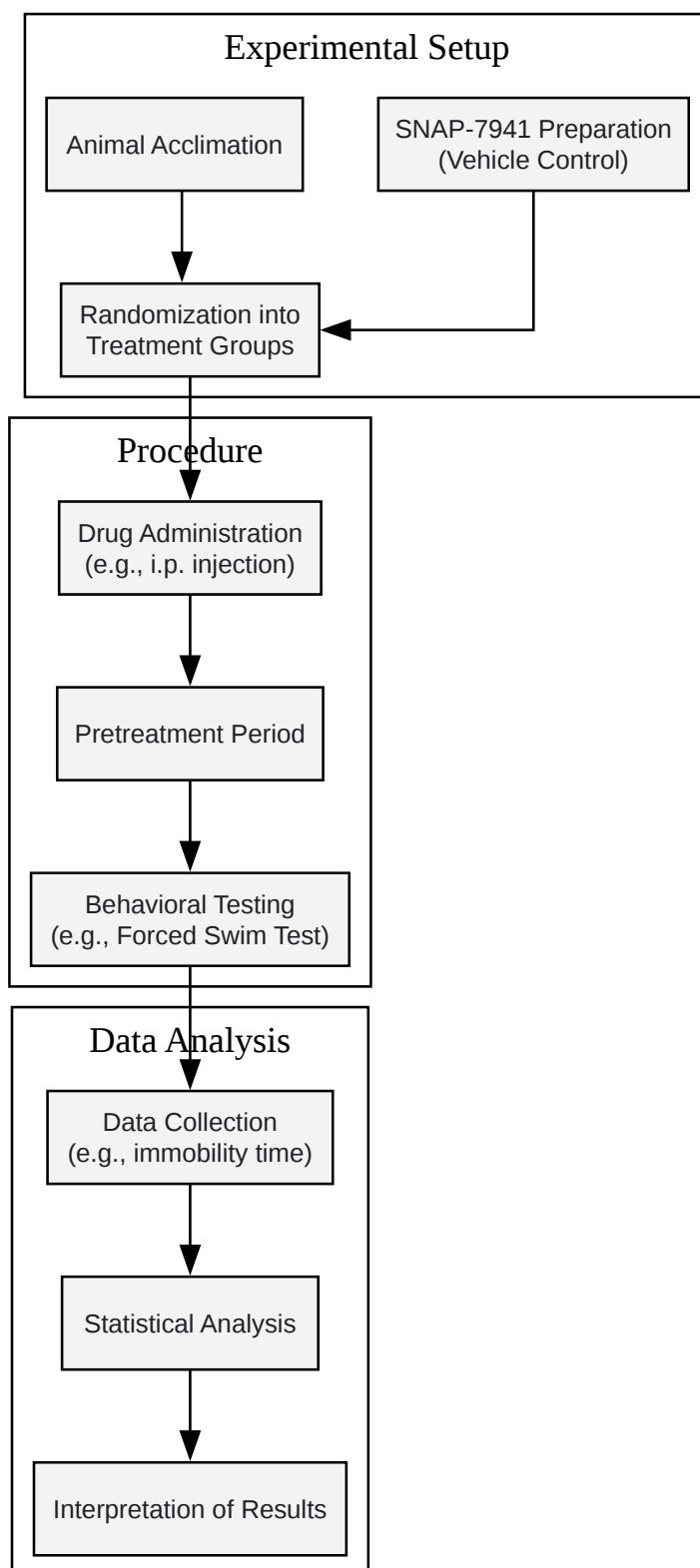
Animal Model	Species	Effect	Effective Dose Range (i.p.)	Reference
Social Recognition Test	Rat	Enhanced social recognition	0.63 - 10.0 mg/kg	[7]
Forced Swim Test	Rat	Antidepressant-like effects	Not specified	[3] [4]
Vogel Conflict Test	Rat	Anxiolytic properties	2.5 - 40.0 mg/kg	[7] [8]
Ultrasonic Vocalization Test	Rat	Anxiolytic properties	2.5 - 40.0 mg/kg	[7] [8]
Maternal-Separation Vocalization	Guinea Pig	Anxiolytic-like effects	Not specified	[4] [6]

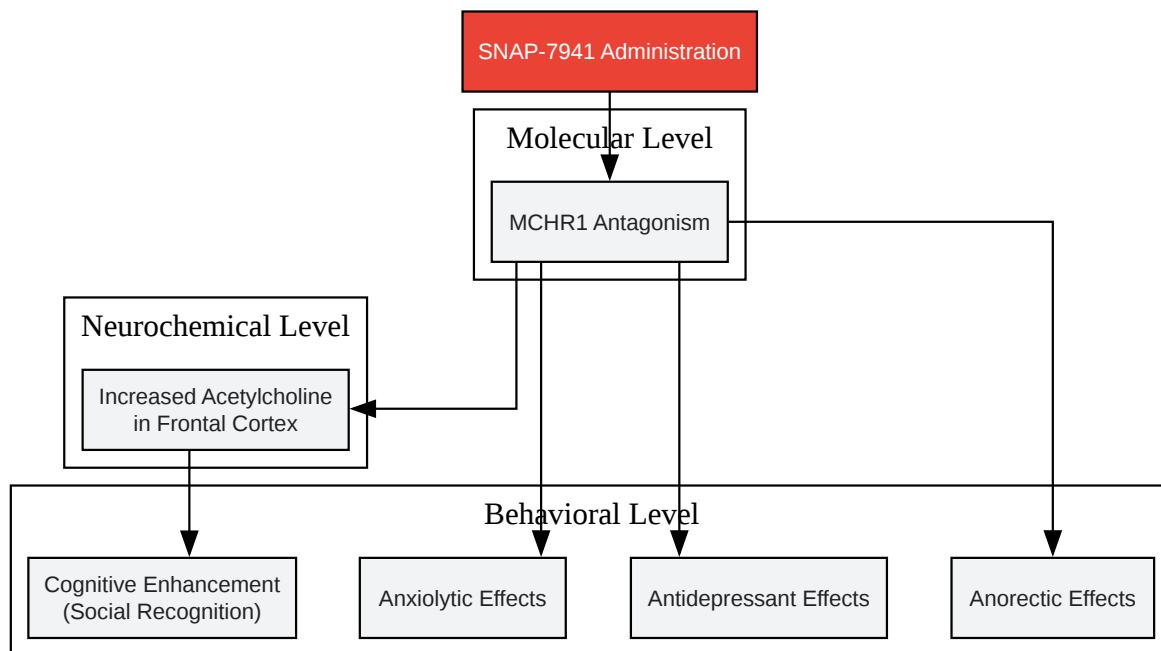
Table 3: Neurochemical Effects

Method	Species	Brain Region	Effect	Dose (i.p.)	Reference
Microdialysis	Rat	Frontal Cortex	Increased extracellular acetylcholine	0.63 - 40.0 mg/kg	[7] [8]

Signaling Pathway







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